molecular formula C17H20N2O3 B019668 Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-YL)methyl]benzoate CAS No. 133040-03-6

Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-YL)methyl]benzoate

Cat. No.: B019668
CAS No.: 133040-03-6
M. Wt: 300.35 g/mol
InChI Key: FYHJBMSPUBQYOJ-UHFFFAOYSA-N
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Description

Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoate is a chemical compound with the molecular formula C17H20N2O3 It is characterized by the presence of an imidazole ring, a benzoate ester, and a butyl group

Scientific Research Applications

Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s imidazole ring is a key structural motif in many biologically active molecules, making it useful in drug discovery and development.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of unique chemicals. They do not collect analytical data for this product. The buyer assumes responsibility to confirm product identity and/or purity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoate typically involves the following steps:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Methyl 4-[(2-butyl-5-carboxy-1H-imidazol-1-yl)methyl]benzoate.

    Reduction: Methyl 4-[(2-butyl-5-hydroxymethyl-1H-imidazol-1-yl)methyl]benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Comparison with Similar Compounds

  • Methyl 4-[(2-formyl-1H-pyrrol-1-yl)methyl]benzoate
  • Ethyl 4-[(4-formyl-2-methoxyphenoxy)methyl]benzoate
  • (2-ethyl-1-methyl-1H-imidazol-5-yl)(phenyl)methanol

Comparison: Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoate is unique due to the presence of the butyl group, which can influence its lipophilicity and, consequently, its biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry .

Properties

IUPAC Name

methyl 4-[(2-butyl-5-formylimidazol-1-yl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-3-4-5-16-18-10-15(12-20)19(16)11-13-6-8-14(9-7-13)17(21)22-2/h6-10,12H,3-5,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYHJBMSPUBQYOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60438340
Record name METHYL 4-[(2-BUTYL-5-FORMYL-1H-IMIDAZOL-1-YL)METHYL]BENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133040-03-6
Record name METHYL 4-[(2-BUTYL-5-FORMYL-1H-IMIDAZOL-1-YL)METHYL]BENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60438340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1.00 g (0.003 mole) of 2-butyl-1-(4-carbomethoxybenzyl)-4-chloro-5-formylimidazole in 75 mL of methanol is reduced at low pressure with hydrogen and 0.30 g of 5% Pd/carbon in the presence of 0.30 g of potassium acetate to give product; mp 62°-64° C.; tlc (1:1 hexane-ethyl acetate) 1 spot, Rf 0.2; MS (CI) 301 (M+ +1).
Name
2-butyl-1-(4-carbomethoxybenzyl)-4-chloro-5-formylimidazole
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
potassium acetate
Quantity
0.3 g
Type
reactant
Reaction Step Three
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Five
Name
Pd carbon
Quantity
0.3 g
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-YL)methyl]benzoate
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Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-YL)methyl]benzoate
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Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-YL)methyl]benzoate
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Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-YL)methyl]benzoate
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Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-YL)methyl]benzoate
Reactant of Route 6
Methyl 4-[(2-butyl-5-formyl-1H-imidazol-1-YL)methyl]benzoate

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